(S)-(+)-1-Benzyl-3-aminopyrrolidine
Overview
Description
(S)-(+)-1-Benzyl-3-aminopyrrolidine is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group at the nitrogen atom and an amino group at the third carbon atom. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have unique biological and chemical properties compared to its ®-counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-Benzyl-3-aminopyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomeric purity. One common method involves the reduction of the corresponding imine or oxime precursor using a chiral reducing agent. For instance, the reduction of N-benzylidene-3-aminopyrrolidine can be achieved using chiral borane complexes or catalytic hydrogenation with chiral ligands.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve efficient and enantioselective reduction. Additionally, continuous flow reactors can be employed to enhance the scalability and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-Benzyl-3-aminopyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-(+)-1-Benzyl-3-aminopyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Benzyl-3-aminopyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-(-)-1-Benzyl-3-aminopyrrolidine: The enantiomer of (S)-(+)-1-Benzyl-3-aminopyrrolidine, which may have different biological activities and properties.
1-Benzyl-3-aminopyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
3-Aminopyrrolidine: A simpler analog without the benzyl group, which may have different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of the benzyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in asymmetric synthesis and chiral catalysis, as well as in the development of enantioselective pharmaceuticals.
Properties
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNLKQGRZPGRP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346689 | |
Record name | (3S)-1-benzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114715-38-7 | |
Record name | (3S)-1-benzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-(+)-1-Benzyl-3-aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (S)-(+)-1-Benzyl-3-aminopyrrolidine in the development of chiral derivatizing reagents?
A1: this compound acts as a chiral auxiliary when incorporated into the structure of cyanuric chloride or its derivatives [, ]. This means it introduces chirality into the reagent, enabling it to differentiate between enantiomers (mirror image molecules) of a target compound during analysis.
Q2: How does the use of this compound in chiral derivatizing reagents contribute to the enantioseparation of DL-selenomethionine?
A2: When a chiral derivatizing reagent containing this compound reacts with DL-selenomethionine, it forms diastereomeric derivatives with each enantiomer []. These diastereomers, unlike the original enantiomers, have distinct physicochemical properties. This difference allows for their separation using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), ultimately enabling the detection and quantification of individual enantiomers in the DL-selenomethionine mixture.
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